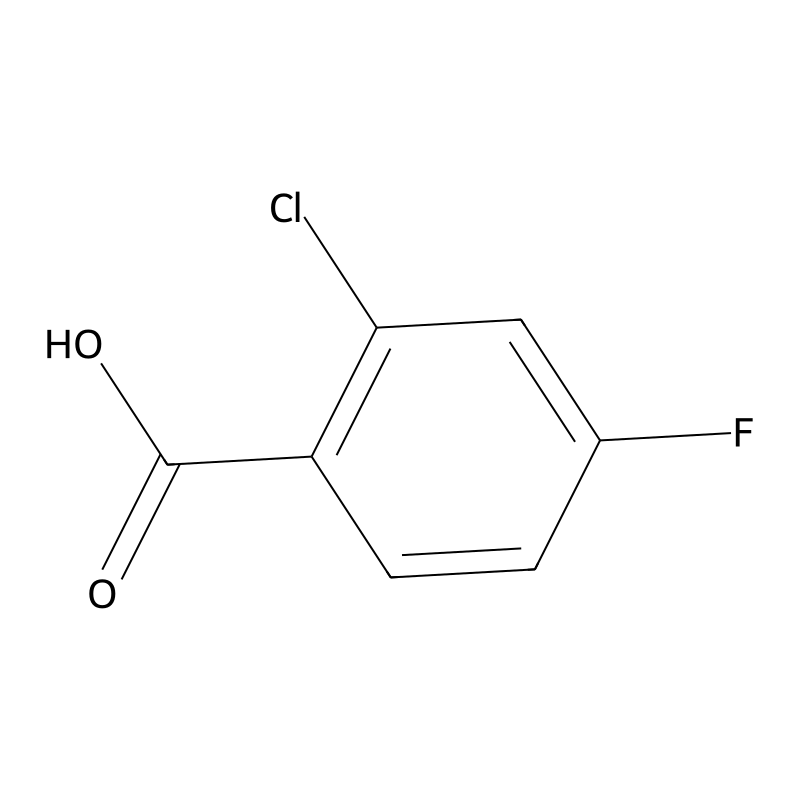

2-Chloro-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 174.56 g/mol. This compound is typically found as a white solid and exhibits a melting point range of 183 to 186 °C. The presence of halogen atoms (chlorine and fluorine) contributes to its unique chemical properties, including enhanced reactivity and intermolecular interactions, particularly Cl-F interactions that are significant in crystal structures .

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the carboxylic acid group to alcohols or aldehydes under reducing conditions.

- Halogen exchange: The chlorine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a substituted aromatic compound.

These reactions highlight its versatility as a chemical intermediate in organic synthesis .

Research indicates that 2-chloro-4-fluorobenzoic acid exhibits biological activity, particularly in the context of pharmaceutical applications. It has been investigated for its potential as an anti-inflammatory agent and as a precursor for compounds with antimicrobial properties. The unique halogen substituents may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry .

Various synthesis methods for 2-chloro-4-fluorobenzoic acid have been documented:

- From 2-Chloro-4-fluorobenzaldehyde: This method involves oxidation processes using sodium chlorite and hydrochloric acid, often yielding high purity products through careful control of reaction conditions .

- Via Vilsmeier-Haack Reaction: Starting from m-chloroaniline, this method includes amino protection followed by formylation, oxidation to carboxylic acid, hydrogenation, and fluorination steps .

- Using Ionic Liquids: Recent advancements include the use of ionic liquids to facilitate the synthesis under milder conditions, improving yields significantly .

These methods illustrate the compound's synthetic accessibility and adaptability for various applications.

2-Chloro-4-fluorobenzoic acid finds utility in several fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.

- Material Science: In the preparation of luminescent materials and coordination complexes.

- Chemical Research: Used in studies involving intermolecular interactions and crystallography due to its unique Cl-F interactions .

Studies have highlighted the significance of intermolecular interactions in 2-chloro-4-fluorobenzoic acid, particularly between chlorine and fluorine atoms. These interactions contribute to the stability of molecular crystals and influence their physical properties such as solubility and melting points. Research into these interactions can provide insights into designing new materials with tailored properties for specific applications .

Several compounds share structural similarities with 2-chloro-4-fluorobenzoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chlorobenzoic Acid | C7H5ClO2 | Lacks fluorine; used mainly in organic synthesis |

| 4-Fluorobenzoic Acid | C7H6F O2 | Lacks chlorine; used in pharmaceuticals |

| 3-Chloro-4-fluorobenzoic Acid | C7H5ClF O2 | Different substitution pattern; similar reactivity |

| 2-Bromo-4-fluorobenzoic Acid | C7H4BrF O2 | Bromine instead of chlorine; different reactivity |

Each compound exhibits distinct properties based on their substituent arrangements, influencing their reactivity and applications in chemical synthesis and biological activity.

XLogP3

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.